4-propyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide
Overview
Description
4-propyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide, also known as PPTB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPTB belongs to the class of thiadiazole derivatives, which have been shown to possess a wide range of pharmacological properties, including anti-inflammatory, anti-tumor, and anti-diabetic effects. In
Mechanism of Action
The mechanism of action of 4-propyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide is not fully understood, but it is believed to involve the inhibition of certain signaling pathways involved in inflammation and tumor growth. 4-propyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. 4-propyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide has also been found to inhibit the activity of STAT3, a transcription factor that is often overexpressed in cancer cells and promotes tumor growth.
Biochemical and Physiological Effects
4-propyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide has been shown to exert various biochemical and physiological effects in different cell types and animal models. In addition to its anti-inflammatory and anti-tumor properties, 4-propyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide has been found to enhance mitochondrial function and reduce oxidative stress in skeletal muscle cells. 4-propyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide has also been shown to improve glucose tolerance and insulin sensitivity in obese mice, suggesting its potential use in the treatment of diabetes.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-propyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide for lab experiments is its high purity and stability, which allows for accurate and reproducible results. 4-propyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one limitation of 4-propyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide is its low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research on 4-propyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide. One area of interest is the development of 4-propyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide-based therapies for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential application of 4-propyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide is in the treatment of cancer, particularly in combination with other anti-cancer agents. Further studies are also needed to elucidate the precise mechanism of action of 4-propyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide and to identify its molecular targets.
Scientific Research Applications
4-propyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 4-propyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide has also been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, 4-propyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide has been investigated for its potential use in the treatment of diabetes, as it has been shown to enhance insulin sensitivity and glucose uptake in skeletal muscle cells.
properties
IUPAC Name |
4-propyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-2-3-12-4-6-13(7-5-12)15(22)19-17-21-20-16(23-17)14-8-10-18-11-9-14/h4-11H,2-3H2,1H3,(H,19,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDKHDADFNBADB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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